molecular formula C18H16N2O5 B11105835 ({[(1Z)-6-methoxy-5-nitro-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(phenyl)methanone

({[(1Z)-6-methoxy-5-nitro-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(phenyl)methanone

Cat. No.: B11105835
M. Wt: 340.3 g/mol
InChI Key: YNKZOFXBOFGRBG-CYVLTUHYSA-N
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Description

({[(1Z)-6-methoxy-5-nitro-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(phenyl)methanone: is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and a naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({[(1Z)-6-methoxy-5-nitro-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(phenyl)methanone typically involves multiple steps, starting with the preparation of the naphthalene derivative. The key steps include:

    Nitration: Introduction of the nitro group into the naphthalene ring.

    Methoxylation: Addition of the methoxy group.

    Formation of the Ylidene Group: This involves the reaction of the naphthalene derivative with an appropriate amine to form the ylidene group.

    Final Coupling: The final step involves coupling the intermediate with phenylmethanone under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale nitration and methoxylation processes, followed by efficient purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of these processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.

    Reduction: Reduction of the nitro group to an amine is a common reaction.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Products may include carboxylic acids or aldehydes.

    Reduction: The primary product is the corresponding amine.

    Substitution: Halogenated derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a precursor for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of ({[(1Z)-6-methoxy-5-nitro-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity to targets.

Comparison with Similar Compounds

Similar Compounds

    4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide: Known for its use in medicinal chemistry.

    Ethyl acetoacetate: Commonly used in organic synthesis due to its reactivity.

Uniqueness

The uniqueness of ({[(1Z)-6-methoxy-5-nitro-3,4-dihydronaphthalen-1(2H)-ylidene]amino}oxy)(phenyl)methanone lies in its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H16N2O5

Molecular Weight

340.3 g/mol

IUPAC Name

[(Z)-(6-methoxy-5-nitro-3,4-dihydro-2H-naphthalen-1-ylidene)amino] benzoate

InChI

InChI=1S/C18H16N2O5/c1-24-16-11-10-13-14(17(16)20(22)23)8-5-9-15(13)19-25-18(21)12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3/b19-15-

InChI Key

YNKZOFXBOFGRBG-CYVLTUHYSA-N

Isomeric SMILES

COC1=C(C2=C(C=C1)/C(=N\OC(=O)C3=CC=CC=C3)/CCC2)[N+](=O)[O-]

Canonical SMILES

COC1=C(C2=C(C=C1)C(=NOC(=O)C3=CC=CC=C3)CCC2)[N+](=O)[O-]

Origin of Product

United States

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